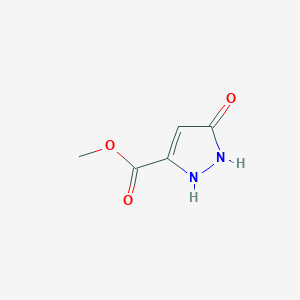
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CN(CCN1)C2CCN(CC2)Cc3ccccc3 . The InChI code for this compound is 1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19/h1-5,16-17H,6-14H2 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 332.313 . It is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .Applications De Recherche Scientifique
Pharmacological Actions and Metabolic Pathways 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is part of the arylpiperazine class of compounds, which have been studied for their clinical applications, particularly in the treatment of depression, psychosis, and anxiety. Arylpiperazine derivatives like buspirone, nefazodone, and trazodone undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites show a variety of effects related to serotonin receptors, with some also having affinity for other neurotransmitter receptors. The pharmacological actions of these derivatives, including their distribution in tissues and their metabolism, are key areas of research. This provides insight into their potential therapeutic applications and the importance of understanding individual variability in drug metabolism due to differences in enzyme expression and activity (Caccia, 2007).
DNA Binding and Chromosomal Staining The compound has relevance in the context of its structural similarity to compounds known for their ability to bind to DNA, specifically to the minor groove of double-stranded B-DNA. This binding is selective for AT-rich sequences and is a characteristic of synthetic dyes like Hoechst 33258, which contains a piperazine derivative. These properties make such compounds useful in biological research for chromosomal and nuclear staining, and as tools in the analysis of nuclear DNA content, with potential applications in plant cell biology and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Antimycobacterial Activity Research into piperazine derivatives, including those structurally related to this compound, has identified significant antimycobacterial activity. These compounds have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds highlights the importance of piperazine as a structural component in developing new anti-TB molecules, showcasing the ongoing efforts to find safer, selective, and cost-effective agents for TB treatment (Girase et al., 2020).
Therapeutic Patent Review A review of therapeutic patents reveals the broad potential of piperazine derivatives across a variety of therapeutic areas, such as antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. Piperazine is highlighted as a flexible building block in drug discovery, with modifications to its structure affecting the medicinal potential of the resultant molecules. This review underlines the significance of piperazine derivatives in the rational design of drugs and suggests further investigation into their therapeutic applications (Rathi et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various protein targets .
Mode of Action
It’s suggested that similar compounds may bind to specific sites on their target proteins, modulating their activity .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes through their interaction with protein targets .
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPORWCEMZXALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660763 |
Source


|
| Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868707-62-4 |
Source


|
| Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)










![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)